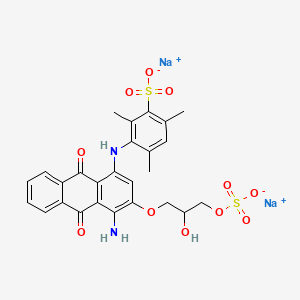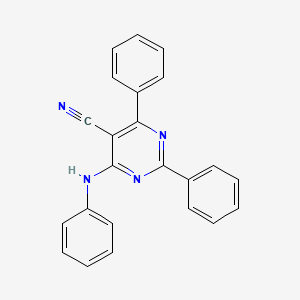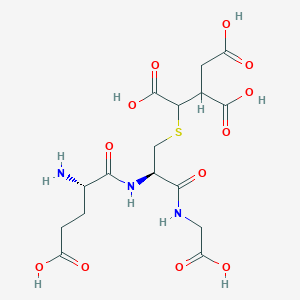
Glutathione-citryl thioester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutathione-citryl thioester is a compound formed by the conjugation of glutathione and citric acid. Glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine, is a crucial antioxidant in biological systems. Citric acid is a key intermediate in the citric acid cycle, which is essential for cellular respiration. The formation of this compound involves the creation of a thioester bond between the thiol group of glutathione and the carboxyl group of citric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The enzymatic formation of glutathione-citryl thioester is catalyzed by a mitochondrial enzyme system. This process requires oxidized glutathione and citrate as substrates, exhibiting Michaelis-Menten kinetics. The reaction is optimal at a pH of 7.39 and a temperature of 30°C. The enzyme system also requires Mn²⁺ or Mg²⁺ for maximal activity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic synthesis approach used in laboratory settings could potentially be scaled up for industrial applications, provided that the necessary enzyme systems and reaction conditions are optimized.
Chemical Reactions Analysis
Types of Reactions
Glutathione-citryl thioester undergoes hydrolysis, a reaction catalyzed by the enzyme glutathione thiolesterase. This reaction converts the thioester into glutathione and a carboxylate . The compound may also participate in nucleophilic acyl substitution reactions, where the thioester bond is cleaved by nucleophiles such as water .
Common Reagents and Conditions
The hydrolysis of this compound typically requires the presence of water and the enzyme glutathione thiolesterase. The reaction conditions are generally mild, occurring at physiological pH and temperature .
Major Products
The primary products of the hydrolysis reaction are glutathione and a carboxylate, which in this case is citric acid .
Scientific Research Applications
Glutathione-citryl thioester has several scientific research applications, particularly in the fields of biochemistry and molecular biology. It is used to study the mechanisms of thioester bond formation and hydrolysis, as well as the role of glutathione in cellular processes. The compound is also relevant in research on mitochondrial function and the citric acid cycle .
Mechanism of Action
The mechanism of action of glutathione-citryl thioester involves the formation and cleavage of the thioester bond. The enzyme glutathione thiolesterase catalyzes the hydrolysis of the thioester bond, resulting in the release of glutathione and citric acid. This reaction is crucial for maintaining cellular redox balance and facilitating the detoxification of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
Acetyl CoA: A thioester formed between coenzyme A and acetic acid, playing a central role in metabolism.
Malonyl CoA: Another thioester involved in fatty acid biosynthesis.
Succinyl CoA: A thioester intermediate in the citric acid cycle.
Uniqueness
Glutathione-citryl thioester is unique due to its specific formation involving glutathione and citric acid. Unlike other thioesters, it directly links the antioxidant properties of glutathione with the metabolic functions of citric acid, making it a valuable compound for studying the interplay between redox balance and cellular metabolism .
Properties
CAS No. |
65416-39-9 |
|---|---|
Molecular Formula |
C16H23N3O12S |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylpropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C16H23N3O12S/c17-7(1-2-9(20)21)13(26)19-8(14(27)18-4-11(24)25)5-32-12(16(30)31)6(15(28)29)3-10(22)23/h6-8,12H,1-5,17H2,(H,18,27)(H,19,26)(H,20,21)(H,22,23)(H,24,25)(H,28,29)(H,30,31)/t6?,7-,8-,12?/m0/s1 |
InChI Key |
MHZSXFRWQSHJOR-KOKGYQKFSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CSC(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


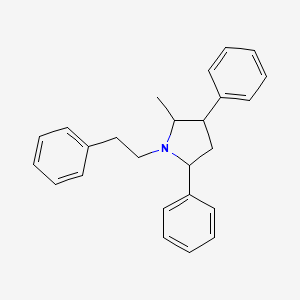
![Acetic acid, [2-[2-(hexyloxy)ethoxy]ethoxy]-, sodium salt](/img/structure/B14474297.png)

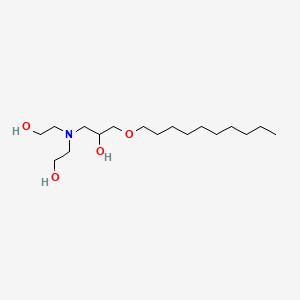
![2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B14474310.png)
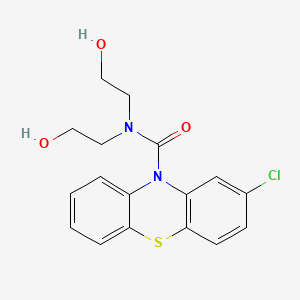
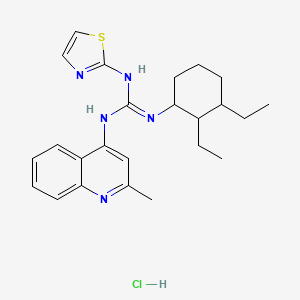
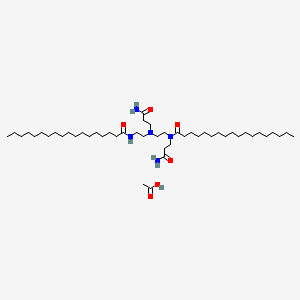

![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)


